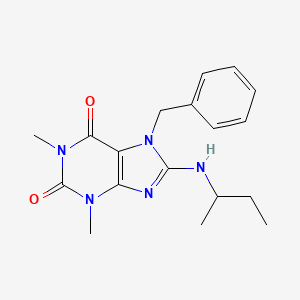

7-Benzyl-8-sec-butylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Description

Historical Development of Xanthine Derivatives

Xanthine derivatives have been integral to medicinal chemistry since the isolation of caffeine from coffee beans in 1819 and theophylline from tea leaves in 1888. These naturally occurring methylxanthines laid the foundation for understanding purine biochemistry and its pharmacological modulation. The early 20th century saw the synthesis of aminophylline (a theophylline-ethylenediamine complex), which became a cornerstone for asthma treatment due to its bronchodilatory effects. By the 1950s, researchers recognized xanthines’ dual mechanism of action as adenosine receptor antagonists and phosphodiesterase inhibitors, catalyzing efforts to optimize selectivity and reduce toxicity. The development of 8-chlorotheophylline in the 1960s marked a shift toward synthetic modifications to enhance receptor affinity, while recent decades have focused on tailoring substitutions at N-7, N-8, and N-9 positions to improve pharmacokinetic profiles.

Significance of Purine-Based Compounds in Drug Discovery

Purine scaffolds dominate drug discovery due to their inherent bioactivity and structural versatility. Over 25% of FDA-approved small-molecule drugs target purinergic signaling pathways, particularly adenosine receptors (A~1~, A~2A~, A~2B~, A~3~) and phosphodiesterases. Xanthine derivatives exhibit diverse applications:

- Anticancer agents : 6-thioguanine and cladribine disrupt nucleotide metabolism in leukemia.

- Antiviral therapies : Tenofovir disoproxil (adenine analog) inhibits HIV reverse transcriptase.

- Neurological modulators : Caffeine’s A~2A~ receptor antagonism underlies its neuroprotective effects in Parkinson’s disease models.

The table below contrasts key xanthine derivatives and their therapeutic roles:

| Compound | Substituents (R~1~, R~3~, R~7~, R~8~) | Primary Application |

|---|---|---|

| Theophylline | CH~3~, CH~3~, H, H | Asthma, COPD |

| Caffeine | CH~3~, CH~3~, CH~3~, H | CNS stimulation |

| 8-Chlorotheophylline | CH~3~, CH~3~, H, Cl | Motion sickness (with diphenhydramine) |

| Target Compound | CH~3~, CH~3~, Benzyl, sec-butylamino | Investigational (adenosine receptor modulation) |

Position of 7-Benzyl-8-sec-butylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione in Medicinal Chemistry

The target compound’s structure features a benzyl group at N-7 and a sec-butylamino moiety at C-8, distinguishing it from classical xanthines. The N-7 benzylation may enhance lipophilicity, potentially improving blood-brain barrier penetration, while the sec-butylamino group at C-8 could confer selectivity toward adenosine A~1~ or A~2A~ receptors. Comparative studies of 7-substituted xanthines, such as 7-β-D-ribofuranosylxanthine (A~1~ receptor partial agonist), suggest that bulkier N-7 groups reduce off-target phosphodiesterase inhibition. The 8-position’s amino substitution mirrors strategies employed in 8-aminocaffeine derivatives, which show 10-fold greater A~2A~ affinity than unmodified caffeine. These modifications position the compound as a candidate for neurological or inflammatory disorders requiring receptor-subtype-specific modulation.

Current Research Landscape and Unmet Needs

Despite advancements, challenges persist in xanthine-based therapeutics:

- Receptor subtype specificity : Many xanthines exhibit nanomolar affinity for multiple adenosine receptors, leading to dose-limiting side effects.

- Metabolic stability : Hepatic cytochrome P450-mediated demethylation (e.g., caffeine → paraxanthine) limits half-life and necessitates frequent dosing.

- Synthetic complexity : Introducing polar groups at C-8 while maintaining solubility remains technically challenging.

Recent efforts, such as the synthesis of 7-(2,3-dihydroxypropyl)theophylline (dyphylline), demonstrate progress in balancing hydrophilicity and bioactivity. The target compound’s sec-butylamino group may address metabolic stability through steric hindrance of oxidative enzymes, while its benzyl moiety could enable prodrug strategies via enzymatic cleavage. Ongoing research aims to exploit such structural innovations to develop orally bioavailable, CNS-penetrant xanthines with improved therapeutic indices.

Properties

IUPAC Name |

7-benzyl-8-(butan-2-ylamino)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-5-12(2)19-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)11-13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDCUCZCPNTJNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-8-sec-butylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate purine derivative and sec-butylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-8-sec-butylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Pharmacological Applications

-

Antitumor Activity :

- Research indicates that derivatives of purine compounds can exhibit antitumor properties. Studies have synthesized various analogues of purines that show enhanced selectivity for tumor cells, suggesting that 7-Benzyl-8-sec-butylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione might be explored as a potential antitumor agent .

- Antiviral Properties :

- CNS Activity :

Biochemical Applications

-

Enzyme Inhibition :

- Compounds resembling purines often act as enzyme inhibitors in metabolic pathways. The ability of this compound to inhibit specific enzymes could be investigated for therapeutic implications in metabolic diseases or cancer treatment.

-

Molecular Probes :

- Due to its unique structure, this compound could serve as a molecular probe in biochemical assays to study purine metabolism or cellular signaling pathways.

Case Study 1: Antitumor Activity Assessment

A study focused on the synthesis of novel alloxazine analogues demonstrated that modifications in the purine structure can lead to significant increases in cytotoxicity against various cancer cell lines . The findings suggest that similar modifications on this compound could yield potent antitumor agents.

Case Study 2: Neuropharmacological Evaluation

Research into piperazine derivatives has shown promising results in modulating neurotransmitter activity. A comparative analysis of these derivatives indicated potential benefits in treating anxiety and depression . The structural similarities with this compound warrant further exploration in this area.

Mechanism of Action

The mechanism of action of 7-Benzyl-8-sec-butylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Caffeine: A well-known stimulant that also belongs to the purine family.

Theobromine: Found in cocoa and chocolate, with similar stimulant properties.

Theophylline: Used in the treatment of respiratory diseases like asthma.

Uniqueness

7-Benzyl-8-sec-butylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its sec-butylamino and benzyl groups differentiate it from other purine derivatives, potentially leading to unique interactions with biological targets .

Biological Activity

7-Benzyl-8-sec-butylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine class of molecules. Its biological activity has garnered interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name and structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₃N₅O₂

Biological Activity Overview

The biological activities of this compound include:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.

Pharmacological Mechanisms

The pharmacological mechanisms through which this compound exerts its effects include:

- Inhibition of Cell Proliferation : Studies have demonstrated that the compound can significantly reduce the growth rates of various tumor cell lines by inducing apoptosis through intrinsic pathways.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell survival and apoptosis, particularly those involving cyclic nucleotides.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Apoptotic markers such as caspase activation were also observed.

Case Study 2: Enzyme Inhibition

Research investigating the inhibition of phosphodiesterases showed that the compound effectively reduced enzyme activity with an IC50 value of 5 µM. This inhibition correlated with increased levels of cyclic AMP in treated cells, suggesting a potential mechanism for its observed biological effects.

Data Table: Biological Activity Summary

Q & A

Basic: What are the recommended methods for synthesizing 7-Benzyl-8-sec-butylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione with high purity?

Methodological Answer:

Synthesis of this compound involves multi-step purine functionalization. Key steps include:

- Reaction Optimization : Use of "Informer Libraries" (e.g., Aryl Halide Chemistry Informer Library) to screen reactions under diverse conditions (temperature, catalysts, solvents) and compare outcomes .

- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol to isolate high-purity crystals.

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and cross-validate with melting point analysis (refer to NIST data for expected ranges) .

Basic: What spectroscopic and crystallographic techniques are effective for characterizing the molecular structure?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR in DMSO-d to resolve substituents (e.g., benzyl, sec-butylamino groups). Compare chemical shifts with NIST reference data .

- X-ray Crystallography : For structural elucidation, grow single crystals via slow evaporation (e.g., in dichloromethane/methanol). Analyze using Bruker SMART CCD diffractometers, refining parameters (R < 0.05) to resolve dihedral angles and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] at m/z 385.46) .

Advanced: How can researchers optimize reaction conditions using statistical experimental design?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 or Box-Behnken) to evaluate variables like temperature (60–120°C), catalyst loading (5–15 mol%), and reaction time (12–48 hrs). Analyze interactions via ANOVA to identify critical parameters .

- Response Surface Methodology (RSM) : Model yield or purity as a function of variables, using software like Minitab or JMP. For example, optimize Suzuki-Miyaura coupling by balancing steric effects and electronic factors .

- Failure Analysis : Document reaction failures (e.g., incomplete substitution) in informer libraries to refine synthetic pathways .

Advanced: How can computational chemistry guide the design of synthesis routes and predict reactivity?

Methodological Answer:

- Quantum Chemical Calculations : Use Gaussian or ORCA to compute transition states and activation energies for key steps (e.g., nucleophilic substitution at the purine C8 position). Validate with experimental yields .

- Reaction Path Search : Employ GRRM or AFIR methods to explore potential pathways, identifying low-energy intermediates and side products .

- AI Integration : Train machine learning models on reaction datasets (e.g., USPTO) to predict optimal solvents or catalysts. Tools like COMSOL Multiphysics can simulate mass transfer limitations in scaled-up syntheses .

Advanced: How to resolve contradictions in pharmacological activity data across studies?

Methodological Answer:

- In Vitro Biphasic Analysis : Conduct dose-response assays (e.g., 0.1–100 µM) in multiple cell lines (HEK293, HepG2) to assess receptor binding or enzyme inhibition. Use nonlinear regression to model EC variability .

- Metabolic Profiling : Perform LC-MS/MS to identify metabolites (e.g., oxidative dealkylation products). Compare species-specific cytochrome P450 activity (human vs. rodent microsomes) to explain interspecies discrepancies .

- Data Harmonization : Apply meta-analysis tools (RevMan, R Metafor package) to aggregate results, adjusting for covariates like assay sensitivity and solvent effects (DMSO vs. PBS) .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Degradation Pathways : Monitor hydrolytic stability (e.g., ester or amide bond cleavage) via accelerated aging (40°C/75% RH for 6 months). Use UPLC-PDA to detect degradation products .

- Storage Conditions : Store lyophilized powder under inert gas (argon) at -20°C in amber vials. For solutions, use anhydrous DMSO (stability < 1 week at 4°C) .

- Light Sensitivity : Confirm UV stability (200–400 nm) via photostability chambers (ICH Q1B guidelines). Use light-resistant packaging if degradation is observed .

Advanced: How to analyze and mitigate conflicting data in reaction yield optimization?

Methodological Answer:

- Contradiction Matrix : Tabulate yield discrepancies across studies, noting variables like catalyst purity (Pd(PPh) vs. Pd(dba)) or solvent dryness (anhydrous vs. technical grade). Use pareto charts to rank impact .

- Sensitivity Analysis : Apply Monte Carlo simulations to assess robustness of optimal conditions (e.g., 10% variation in temperature or stoichiometry).

- Cross-Validation : Reproduce key reactions in parallel labs using standardized protocols (e.g., Biotage Initiator+ for microwave-assisted synthesis) .

Basic: What safety protocols are critical during handling and disposal?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for weighing/processing. Wear nitrile gloves, safety goggles, and N95 masks to prevent inhalation of fine powders .

- Waste Disposal : Neutralize acidic/basic byproducts (e.g., quench with NaHCO or HCl) before disposal. Incinerate halogenated waste via licensed facilities .

- Spill Management : Absorb solids with vermiculite, seal in chemical-resistant containers, and label per GHS guidelines .

Advanced: How can membrane separation technologies enhance purification?

Methodological Answer:

- Nanofiltration : Use polyamide membranes (MWCO 300–500 Da) to separate unreacted starting materials (e.g., sec-butylamine) from the product. Optimize transmembrane pressure (5–15 bar) and crossflow velocity .

- Simulated Moving Bed (SMB) Chromatography : Scale-up purification with chiral stationary phases (CSPs) to resolve enantiomeric impurities. Validate with offline HPLC .

Advanced: What strategies address low reproducibility in pharmacological assays?

Methodological Answer:

- Standardized Protocols : Pre-treat cells with serum-free media for 24 hrs to synchronize metabolic states. Use internal controls (e.g., staurosporine for apoptosis assays) .

- Inter-Lab Calibration : Share reference samples (e.g., 10 mM DMSO stocks) between labs. Validate plate readers using fluorescein isothiocyanate (FITC) standards .

- Data Transparency : Publish raw datasets (e.g., .csv files) with metadata (cell passage number, incubation time) in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.